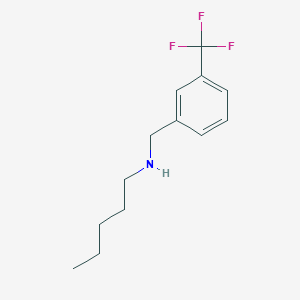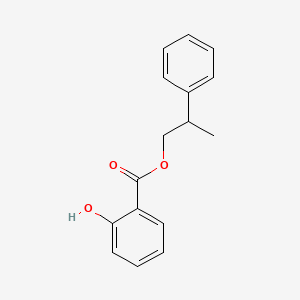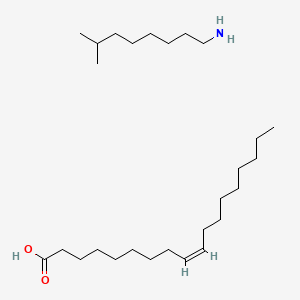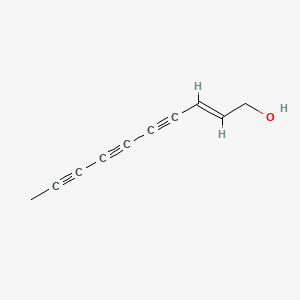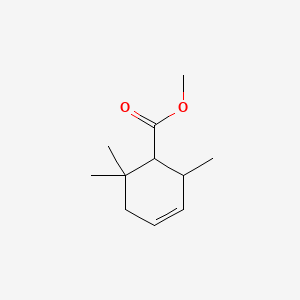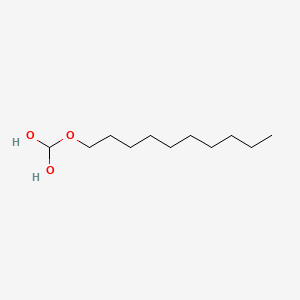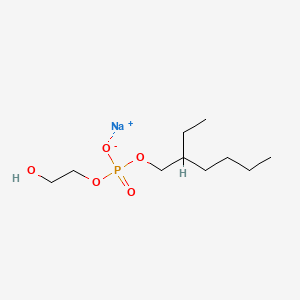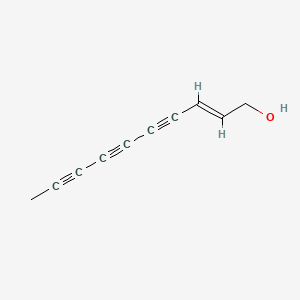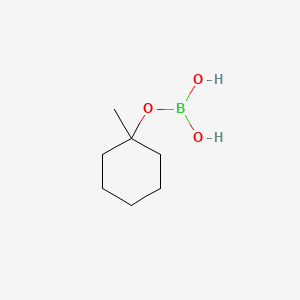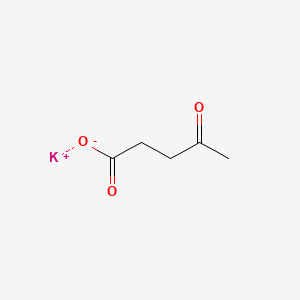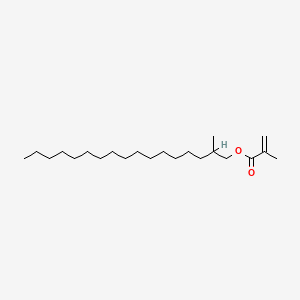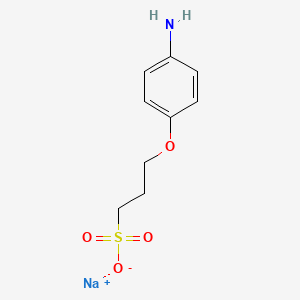
Sodium 3-(4-aminophenoxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(4-aminophenoxy)propanesulphonate: is a chemical compound with the molecular formula C9H12NNaO4S and a molar mass of 253.25065 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 3-(4-aminophenoxy)propanesulphonate typically involves the reaction of 4-aminophenol with 3-chloropropanesulfonic acid sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Sodium 3-(4-aminophenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of aminophenol derivatives.
Scientific Research Applications
Sodium 3-(4-aminophenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: This compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 3-(4-aminophenoxy)propanesulphonate involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers. The compound’s sulfonate group enhances its solubility in aqueous media, facilitating its use in various applications .
Comparison with Similar Compounds
Sodium 3-(4-aminophenoxy)propanesulphonate can be compared with similar compounds such as:
Sodium 3-(4-nitrophenoxy)propanesulphonate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Sodium 3-(4-hydroxyphenoxy)propanesulphonate:
Sodium 3-(4-methylphenoxy)propanesulphonate: The methyl group substitution results in variations in its chemical behavior and industrial applications.
This compound stands out due to its unique combination of an amino group and a sulfonate group, providing distinct reactivity and versatility in various fields.
Properties
CAS No. |
58480-39-0 |
|---|---|
Molecular Formula |
C9H12NNaO4S |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
sodium;3-(4-aminophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H13NO4S.Na/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13;/h2-5H,1,6-7,10H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
OUTUVKFONVOYPM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


